4-Methylthiobutylthiohydroximate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NOS2 |
|---|---|
Molecular Weight |
165.3 g/mol |
IUPAC Name |
N-hydroxy-4-methylsulfanylbutanethioamide |
InChI |
InChI=1S/C5H11NOS2/c1-9-4-2-3-5(8)6-7/h7H,2-4H2,1H3,(H,6,8) |
InChI Key |
LQVOUPXXRIMQIM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(=S)NO |
Origin of Product |
United States |
Enzymatic Mechanisms and Catalysis Associated with 4 Methylthiobutylthiohydroximate Metabolism
Detailed Kinetic and Catalytic Mechanisms of Key Biosynthetic Enzymes
The catalytic efficiency and substrate specificity of the enzymes involved in the biosynthesis of 4-methylthiobutylthiohydroximate precursors are governed by precise kinetic and catalytic mechanisms. MAMS, in particular, has been a subject of detailed study to elucidate its function.
Initial velocity studies have revealed that methylthioalkylmalate synthase (MAMS) from Brassica juncea operates through an ordered Bi Bi kinetic mechanism. nih.gov This sequential mechanism dictates that the substrates must bind to the enzyme in a specific sequence before the catalytic reaction can proceed and the products are released. nih.govlibretexts.orgwolfram.com
The catalytic cycle of MAMS begins with the binding of the first substrate, which is a 2-oxo acid derived from methionine, such as 4-methylthio-2-oxobutanoic acid (4MTOB). nih.govnih.gov Following the binding of the 2-oxo acid, the second substrate, acetyl-CoA, binds to the enzyme-substrate complex. nih.gov This formation of a ternary complex, consisting of the enzyme, the 2-oxo acid, and acetyl-CoA, is a prerequisite for catalysis. libretexts.org Once both substrates are bound in the active site, the enzyme facilitates the condensation reaction. After the reaction, the products, a 2-(ω-methylthioalkyl)malate derivative and Coenzyme A (CoA), are released, regenerating the free enzyme for subsequent catalytic cycles. nih.govcreative-enzymes.com This ordered binding and release of substrates and products is a key characteristic of the MAMS catalytic cycle. nih.govlibretexts.org
Table 1: Kinetic Parameters of B. juncea MAMS Isoforms for Different 2-Oxo Acid Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| BjMAM1-A | 4MTOB | 13 ± 2 | 1.5 ± 0.1 | 1.2 x 105 |
| 5MTOP | 19 ± 3 | 1.8 ± 0.1 | 9.5 x 104 | |
| 6MTOH | 25 ± 4 | 1.2 ± 0.1 | 4.8 x 104 | |
| BjMAM1-B | 4MTOB | 15 ± 2 | 1.6 ± 0.1 | 1.1 x 105 |
| 5MTOP | 22 ± 4 | 1.9 ± 0.1 | 8.6 x 104 | |
| 6MTOH | 28 ± 5 | 1.4 ± 0.1 | 5.0 x 104 | |
| BjMAM2-A | 4MTOB | 11 ± 1 | 1.3 ± 0.1 | 1.2 x 105 |
| 5MTOP | >500 | - | - | |
| 6MTOH | >500 | - | - | |
| BjMAM2-B | 4MTOB | 12 ± 2 | 1.4 ± 0.1 | 1.2 x 105 |
| 5MTOP | >500 | - | - | |
| 6MTOH | >500 | - | - |
The catalytic activity of MAMS is critically dependent on the precise positioning and chemical properties of specific amino acid residues within its active site. Site-directed mutagenesis studies on B. juncea MAMS have identified several key residues, including Arginine 89 (Arg89), Glutamate (B1630785) 227 (Glu227), and Histidine 388 (His388), as being essential for its function. nih.gov
Arg89: This residue plays a crucial role in substrate binding and orientation. X-ray crystallography has shown that Arg89 forms hydrogen bonds with the substrate 4-methylthio-2-oxobutanoic acid (4MTOB). nih.gov Mutational analysis where Arg89 was replaced with alanine (B10760859) (R89A), lysine (B10760008) (R89K), or glutamine (R89Q) resulted in a complete loss of enzymatic activity, highlighting its indispensability for catalysis. nih.gov
Glu227: This glutamate residue is proposed to function as a catalytic base. Its role is likely to deprotonate the methyl group of acetyl-CoA, which is a necessary step for the subsequent nucleophilic attack on the 2-oxo acid substrate. When Glu227 was mutated to alanine (E227A) or aspartate (E227D), the enzyme was inactive. However, the more conservative mutation to glutamine (E227Q) retained some activity, suggesting that the size and location of the side chain are critical, although the carboxylate group is essential for efficient catalysis. nih.gov
His388: Histidine 388 is thought to act as a catalytic acid. It likely protonates the carbonyl oxygen of the 2-oxo acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enolized acetyl-CoA. Mutations of His388 to alanine (H388A), glutamine (H388Q), aspartate (H388D), or glutamate (H388E) all led to inactive enzymes. Only the mutation to asparagine (H388N), which preserves the ability to form hydrogen bonds, showed residual activity. This underscores the critical role of His388 in catalysis. nih.gov
The catalytic mechanism of MAMS heavily relies on general acid-base catalysis, a common strategy employed by enzymes to facilitate reactions by donating or accepting protons. nih.govwou.eduscispace.com The pH dependence of the kinetic parameters kcat and kcat/Km for MAMS is consistent with the involvement of ionizable residues in catalysis. nih.gov
The proposed mechanism involves a concerted action of acidic and basic residues within the active site. As mentioned, Glu227 is positioned to act as a general base, abstracting a proton from the α-carbon of acetyl-CoA to form a reactive enolate intermediate. nih.gov Concurrently, His388 functions as a general acid, donating a proton to the carbonyl oxygen of the incoming 2-oxo acid. nih.gov This protonation increases the electrophilic character of the carbonyl carbon, priming it for the nucleophilic attack by the acetyl-CoA enolate. This coordinated proton transfer is a key feature of the catalytic efficiency of MAMS, allowing for the precise orchestration of bond formation and cleavage. nih.govresearchgate.netteachmephysiology.com
The catalytic cycle of MAMS involves the formation and transformation of several key reaction intermediates within the enzyme's active site. The process begins with the binding of the 2-oxo acid and acetyl-CoA. nih.gov
Enolate Formation: The first key intermediate is the enolate of acetyl-CoA, formed upon the abstraction of a proton from its methyl group by the general base, Glu227. nih.gov This enolate is a potent nucleophile.
Aldol Condensation and Tetrahedral Intermediate: The enolate then attacks the carbonyl carbon of the 2-oxo acid, which has been activated by the general acid, His388. This results in the formation of a transient, high-energy tetrahedral intermediate. nih.gov This intermediate is stabilized by interactions with active site residues.
Formation of 2-(ω-methylthioalkyl)malyl-CoA: The tetrahedral intermediate then collapses, leading to the formation of the product, a 2-(ω-methylthioalkyl)malyl-CoA derivative.
Hydrolysis and Product Release: In the final step, a water molecule, likely activated by an active site residue, hydrolyzes the thioester bond of the 2-(ω-methylthioalkyl)malyl-CoA, releasing the final 2-(ω-methylthioalkyl)malate product and Coenzyme A. The enzyme is then ready to begin another catalytic cycle.
This series of transformations allows for the iterative addition of a methylene (B1212753) group to the side chain of methionine, which is the foundational process for generating the diversity of aliphatic glucosinolates. nih.govscispace.com
Structural Biology Approaches to Enzymatic Active Site Analysis
The three-dimensional structure of MAMS provides invaluable insights into its catalytic mechanism and substrate specificity. The X-ray crystal structure of B. juncea MAMS has been solved at a resolution of 2.1 Å, revealing the architecture of the active site. nih.gov
The MAMS enzyme is a dimer, with each monomer consisting of an N-terminal α/β-barrel domain and a C-terminal α-helical domain. nih.gov The active site is located in a pocket on the C-terminal face of the α/β-barrel. nih.gov The crystal structure, solved in a complex with the substrate analog 4-methylthio-2-oxobutanoic acid (4MTOB), Mn2+, and Coenzyme A (CoA), shows the precise positioning of the substrates and a catalytic metal ion. nih.gov
The divalent metal ion, Mn2+, is coordinated by His288, His290, Asp90, a water molecule, and the substrate 4MTOB. nih.gov This metal ion plays a role in orienting the 2-oxo acid for catalysis. The active site pocket is shaped by residues from several beta-strands, creating a specific environment that accommodates the extended side chain of the methionine-derived substrate. nih.gov This detailed structural information has been instrumental in identifying key residues for site-directed mutagenesis studies and in understanding the molecular basis for the enzyme's substrate preferences. nih.gov
Molecular Evolution and Substrate Specificity Changes in Biosynthetic Enzymes (e.g., MAMS from α-Isopropylmalate Synthase)
The evolution of MAMS is a fascinating example of how new enzyme functions can arise from pre-existing metabolic enzymes. Phylogenetic analyses strongly suggest that MAMS evolved from α-isopropylmalate synthase (IPMS), an enzyme involved in the primary metabolic pathway of leucine (B10760876) biosynthesis. nih.govteachmephysiology.com IPMS catalyzes a similar condensation reaction between α-ketoisovalerate and acetyl-CoA.
The evolutionary transition from IPMS to MAMS involved several key molecular changes:
Loss of a Regulatory Domain: A major difference between MAMS and IPMS is the absence of a C-terminal regulatory domain in MAMS. In IPMS, this domain is responsible for feedback inhibition by leucine. The loss of this domain in MAMS rendered the enzyme insensitive to leucine concentration, a crucial step in its recruitment into a secondary metabolic pathway. teachmephysiology.com
Changes in the Active Site: In addition to the loss of the regulatory domain, specific amino acid substitutions within the active site led to a shift in substrate specificity from the branched-chain α-keto acid of leucine biosynthesis to the sulfur-containing 2-oxo acids derived from methionine. These changes in the active site architecture allowed MAMS to accommodate the longer, linear side chains of the glucosinolate precursors. nih.govteachmephysiology.com
This evolutionary trajectory from a primary metabolic enzyme to a key player in specialized plant defense chemistry highlights the molecular adaptability of enzymes and the mechanisms by which metabolic diversity is generated in nature. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methionine |
| Methylthioalkylmalate Synthase (MAMS) |
| 4-methylthio-2-oxobutanoic acid (4MTOB) |
| Acetyl-CoA |
| 2-(ω-methylthioalkyl)malate |
| Coenzyme A (CoA) |
| Arginine |
| Glutamate |
| Histidine |
| Alanine |
| Lysine |
| Glutamine |
| Aspartate |
| Asparagine |
| α-isopropylmalate synthase (IPMS) |
| Leucine |
| α-ketoisovalerate |
| 5-methyl-thio-2-oxo-pentanoate (5MTOP) |
| 6-methyl-thio-2-oxo-hexanoate (6MTOH) |
Genetic Regulation of 4 Methylthiobutylthiohydroximate Production and Glucosinolate Biosynthesis
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for glucosinolate biosynthesis are often found organized in biosynthetic gene clusters (BGCs) within the plant genome. ruhr-uni-bochum.de In eukaryotes, BGCs are common in plants and fungi, facilitating the co-expression of enzymes and regulators for specialized metabolite production. ruhr-uni-bochum.de In Arabidopsis thaliana, a model organism for studying glucosinolates, the genes for the core pathway are well-characterized. oup.comfrontiersin.org The biosynthesis of 4-methylthiobutylthiohydroximate is part of the pathway for producing aliphatic glucosinolates derived from methionine. oup.com
This process begins with the chain elongation of methionine, a step catalyzed by enzymes such as methylthioalkylmalate synthases (MAMs). researchgate.netresearchgate.net The evolution of MAM enzymes from isopropylmalate synthases (IPMS), which are involved in leucine (B10760876) biosynthesis, represents a key recruitment event from primary to secondary metabolism. researchgate.net Following chain elongation, the modified amino acid enters the core glucosinolate pathway. Key enzyme families, including cytochromes P450 (specifically CYP79s and CYP83s) and sulfotransferases (SOTs), catalyze the conversion to the final glucosinolate structure. oup.comnih.gov The formation of this compound is an intermediate step within this core pathway, preceding glucosylation and sulfation. In Arabidopsis thaliana, a comprehensive inventory has identified 113 genes associated with glucosinolate metabolism, including 85 enzymes, 23 transcriptional components, and 5 transporters. frontiersin.org The clustering of these genes is thought to enable coordinated regulation, ensuring all necessary components are expressed together when defense compounds are needed.
Transcriptional Regulation of Pathway Genes
The expression of glucosinolate biosynthetic genes is meticulously controlled by a hierarchy of transcription factors (TFs), which integrate various developmental and environmental signals. nih.gov This transcriptional machinery allows for both constitutive and inducible production of defense compounds. youtube.com
Several families of transcription factors are central to regulating the glucosinolate pathway. nih.gov
MYB Transcription Factors: R2R3-MYB TFs are primary regulators of glucosinolate biosynthesis. nih.gov They provide specificity, with different MYB subgroups controlling different branches of the pathway. The biosynthesis of aliphatic glucosinolates, including the pathway that produces this compound, is mainly controlled by MYB28, MYB29, and MYB76. youtube.comfrontiersin.org Overexpression of MYB28, for instance, leads to increased levels of aliphatic glucosinolates. oup.com In contrast, indolic glucosinolates are regulated by MYB34, MYB51, and MYB122. youtube.comfrontiersin.org These MYB factors directly activate the promoters of key biosynthetic genes like CYP79F1 and CYP83A1. oup.com
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors, particularly MYC2, MYC3, and MYC4, work in concert with the MYB factors. frontiersin.orgmdpi.com These TFs are key components of the jasmonate (JA) signaling pathway, a crucial hormonal cascade for plant defense. nih.govnih.gov Evidence from yeast two-hybrid and pull-down experiments shows that MYC2, MYC3, and MYC4 physically interact with the glucosinolate-related MYB factors. frontiersin.org This MYC-MYB interaction is critical for the coordinated expression of the biosynthetic genes required for glucosinolate accumulation. frontiersin.org
NAC Transcription Factors: The NAC (NAM, ATAF, CUC) domain-containing proteins are another large family of plant-specific TFs involved in development and stress responses. nih.govyoutube.com While their role in directly regulating this compound production is less defined than that of MYBs and bHLHs, they are known to be involved in defense signaling. nih.gov NAC TFs can be induced by herbivory and are known to participate in hormonal signaling pathways, including the JA pathway, thereby potentially influencing the expression of glucosinolate activators like MYCs. nih.govnih.gov
The production of glucosinolates is not static but is dynamically regulated by a complex network that integrates internal hormonal cues with external environmental signals. This allows plants to balance the metabolic demands of growth and defense. youtube.comnih.gov
Key signaling molecules such as jasmonate (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) modulate the expression of glucosinolate biosynthetic genes. JA signaling, in particular, is a potent inducer of the pathway through the action of MYC transcription factors. youtube.comnih.gov Environmental factors like light, temperature, and nutrient availability also play a crucial role. For example, light signaling components like the CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex are crucial for regulating glucosinolate biosynthesis, linking light perception to the hormonal network that controls defense metabolism. youtube.comnih.gov The integration of these diverse signals allows for a finely-tuned response, ensuring that defense compounds are produced when and where they are most needed. nih.gov
Table 1: Key Transcription Factors in Aliphatic Glucosinolate Biosynthesis
| Transcription Factor | Family | Function | Key Target Genes/Interactors |
|---|---|---|---|
| MYB28 (HAG1) | R2R3-MYB | Primary positive regulator of aliphatic glucosinolate biosynthesis. oup.com | MAM1, CYP79F1, CYP83A1 oup.com |
| MYB29 (HAG3) | R2R3-MYB | Positive regulator, works with MYB28 to control aliphatic glucosinolate genes. frontiersin.org | Aliphatic glucosinolate biosynthetic genes |
| MYB76 (HAG2) | R2R3-MYB | Positive regulator of aliphatic glucosinolate biosynthesis. frontiersin.org | Aliphatic glucosinolate biosynthetic genes frontiersin.org |
| MYC2 | bHLH | Integrates jasmonate signaling; interacts with MYB factors to activate pathway genes. nih.govfrontiersin.org | Interacts with MYB28/29; binds to promoters of GS biosynthesis genes. frontiersin.org |
| MYC3 | bHLH | Works with MYC2 and MYC4 to regulate glucosinolate biosynthesis in response to jasmonate. frontiersin.org | Interacts with MYB28/29. frontiersin.org |
| MYC4 | bHLH | Works with MYC2 and MYC3 to regulate glucosinolate biosynthesis in response to jasmonate. frontiersin.org | Interacts with MYB28/29. frontiersin.org |
| ATAF1/2 | NAC | Involved in stress responses and hormone signaling that can influence glucosinolate levels. youtube.com | Stress-responsive genes. youtube.com |
Epigenetic Modifications Influencing Gene Expression within BGCs
Beyond transcriptional control, epigenetic mechanisms add another layer of regulation to glucosinolate biosynthesis, allowing for heritable changes in gene expression without altering the DNA sequence. These modifications can influence the chromatin state, making genes within the BGCs more or less accessible to the transcriptional machinery. ruhr-uni-bochum.de
Recent research has highlighted the role of histone deacetylation in modulating the expression of glucosinolate pathway genes. The transcription factor ELONGATED HYPOCOTYL 5 (HY5), a key regulator of photomorphogenesis, has been shown to interact with HISTONE DEACETYLASE 9 (HDA9). This complex is recruited to the promoter regions of genes like MYB29. The deacetylation of histones by HDA9 leads to chromatin condensation, which suppresses the expression of these aliphatic glucosinolate pathway genes. This mechanism effectively dampens the light-induced production of glucosinolates, suggesting a sophisticated system for balancing defense with other light-dependent processes. The tissue-specific expression of some BGCs has also been tightly linked to the local chromatin environment and epigenetic features, indicating that epigenetic regulation is crucial for the spatial control of metabolite production. ruhr-uni-bochum.de
Horizontal Gene Transfer as a Mechanism for Metabolic Pathway Diversification
Horizontal gene transfer (HGT), the movement of genetic material between different species, is a major evolutionary force in microbes, allowing for rapid adaptation. In eukaryotes, HGT is less common but has been documented, sometimes enabling significant evolutionary innovations such as the acquisition of novel metabolic capabilities. mdpi.com
In the context of glucosinolate biosynthesis, however, the role of HGT as a primary driver of pathway diversification is not well-established. The evolution of the glucosinolate pathway appears to be driven more by mechanisms like gene duplication and neofunctionalization. A prime example is the evolution of the MAM genes, which catalyze the first committed step in aliphatic glucosinolate biosynthesis, from the IPMS genes of primary amino acid metabolism. researchgate.net There is some evidence suggesting that the core glucosinolate pathway itself may have evolved from the more ancient pathway for cyanogenic glycosides, which represents a recruitment and modification of an existing pathway rather than HGT. researchgate.net While HGT is a powerful mechanism for metabolic innovation in many organisms, its specific contribution to the diversification of the complex glucosinolate biosynthetic network in plants remains a subject for further investigation.
Post-Translational Modifications and Enzyme Activity Regulation
While transcriptional regulation of glucosinolate biosynthesis is extensively studied, post-translational modifications (PTMs) of the pathway's enzymes represent an important but less understood layer of control. nih.gov PTMs are covalent changes to proteins after their synthesis and can rapidly modulate enzyme activity, stability, or localization.
The uncoupling of transcript, protein, and metabolite levels observed under certain conditions, such as treatment with the hormone methyl-jasmonate, strongly suggests the presence of post-transcriptional and/or post-translational regulation. nih.gov For instance, research on the sulfotransferases (SOTs) that catalyze the final step in glucosinolate core structure formation has been limited regarding possible PTMs that regulate their protein levels or activity. nih.gov Similarly, while much is known about the transcriptional control of the cytochrome P450 enzymes (like CYP79s and CYP83s) central to forming the thiohydroximate core, how their activity is fine-tuned via PTMs is an emerging area of research. Investigating how PTMs like phosphorylation, ubiquitination, or glycosylation affect the enzymes that produce this compound will provide a more complete picture of how plants dynamically regulate their chemical defenses.
Biotechnological and Synthetic Biology Approaches for Modulating 4 Methylthiobutylthiohydroximate Pathways
Metabolic Engineering for Enhanced Glucosinolate Production in Host Organisms
Metabolic engineering offers a powerful strategy for increasing the production of specific glucosinolates in both native and heterologous plant hosts. This approach involves the targeted modification of metabolic pathways to redirect flux towards the synthesis of desired compounds. A key strategy is the overexpression of genes encoding crucial enzymes in the glucosinolate biosynthetic pathway.
In Brassica crops, various approaches have been employed to engineer glucosinolate content, including the modulation of biosynthetic pathways, altering hydrolysis, inhibiting transport, and redirecting metabolic flux. nih.gov For instance, the overexpression of Arabidopsis-derived genes such as MAM1, CYP79F1, and CYP83A1 in Chinese cabbage has been shown to alter glucosinolate profiles. researchgate.netsemanticscholar.org Overexpression of MAM1 led to a significant increase in the aliphatic glucosinolates gluconapin and glucobrassicanapin. researchgate.netsemanticscholar.org Similarly, transgenic lines overexpressing CYP83A1 showed increased levels of all aliphatic glucosinolates. researchgate.netsemanticscholar.org The cytochrome P450 enzymes of the CYP79 family are particularly important as they catalyze the first committed step in glucosinolate biosynthesis—the conversion of amino acids to aldoximes. nih.govnih.gov Modifying the expression of these genes can dramatically alter the glucosinolate profile of the plant. nih.govnih.gov
A notable success in heterologous production was achieved in Nicotiana benthamiana, a non-cruciferous plant. By introducing the entire indole glucosinolate pathway, researchers demonstrated the feasibility of producing these complex molecules in a foreign host. nih.govnih.gov This system was later used to produce 4-methylsulfinylbutyl glucosinolate (glucoraphanin). nih.gov While this demonstrated proof-of-concept, the yields were considerably lower than those in native high-producing Brassica species, indicating potential metabolic bottlenecks or the need for additional auxiliary genes. escholarship.org Subsequent work has focused on optimizing the genes in the pathway to alleviate these bottlenecks, resulting in a 4.74-fold improvement in glucoraphanin production in N. benthamiana. escholarship.org
These engineering efforts highlight the potential to create customized glucosinolate profiles in various plants to enhance their nutritional or defensive properties. nih.gov
Table 1: Examples of Metabolic Engineering for Enhanced Glucosinolate Production
| Host Organism | Engineered Gene(s) | Source of Gene(s) | Key Finding | Reference |
|---|---|---|---|---|
| Chinese Cabbage (Brassica rapa) | MAM1 | Arabidopsis | Significantly increased accumulation of gluconapin and glucobrassicanapin. | researchgate.netsemanticscholar.org |
| Chinese Cabbage (Brassica rapa) | CYP83A1 | Arabidopsis | Increased levels of all aliphatic glucosinolates, with a 4.5-fold increase in gluconapin. | researchgate.netsemanticscholar.org |
| Chinese Cabbage (Brassica rapa) | CYP79F1 | Arabidopsis | Resulted in dissimilar glucosinolate profiles among different transgenic lines, with one line showing higher levels of gluconapoleiferin and indole glucosinolates. | researchgate.netsemanticscholar.org |
| Nicotiana benthamiana | Full indole glucosinolate pathway | Arabidopsis | Successfully produced indole glucosinolates in a non-cruciferous plant host. | nih.govnih.gov |
| Nicotiana benthamiana | Optimized glucoraphanin biosynthetic pathway (11 genes) | Arabidopsis | Alleviated metabolic bottlenecks, leading to a 4.74-fold increase in glucoraphanin production compared to initial attempts. | escholarship.org |
Recombinant Expression of Plant-Derived Biosynthetic Pathways in Heterologous Systems (e.g., Escherichia coli)
Reconstructing complex plant metabolic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) is a central goal of synthetic biology. This approach offers the potential for scalable, contained, and optimized production of high-value plant-derived chemicals, independent of agriculture. While the complete biosynthesis of complex glucosinolates in microbes remains challenging, significant progress has been made in expressing parts of these pathways and other intricate plant metabolic routes.
The successful engineering of Nicotiana benthamiana to produce both indole and aliphatic glucosinolates serves as a crucial stepping stone, demonstrating that all the necessary genes for the core pathway can be functionally expressed in a heterologous system. nih.govnih.govescholarship.org This work involved transiently expressing up to 11 genes from Arabidopsis thaliana to produce glucoraphanin. escholarship.org
For microbial systems, the strategy often involves co-expressing multiple genes to establish a functional pathway. For example, to increase the production of the diterpenoid levopimaradiene in E. coli, researchers introduced plant-derived genes for geranylgeranyl diphosphate synthase (GGPPS) and levopimaradiene synthase (LPS). pnas.org To further boost production, they amplified the endogenous microbial pathway that supplies the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.org This combined approach of introducing the heterologous pathway and engineering the host's precursor supply led to a ~2,600-fold increase in product levels. pnas.org
A similar strategy can be envisioned for 4-methylthiobutylthiohydroximate and subsequent glucosinolates. This would involve expressing the core biosynthetic enzymes in E. coli, starting from a chain-elongated methionine derivative. The key enzymes would include a CYP79 P450 monooxygenase (like CYP79F1), a CYP83 P450 monooxygenase (like CYP83A1), and subsequent enzymes that form the thiohydroximate, add the glucose moiety, and perform the sulfation step. frontiersin.org Challenges in microbial hosts include ensuring the proper folding and function of plant-derived cytochrome P450 enzymes, which often require specific membrane anchoring and redox partners, and supplying the necessary precursor molecules and cofactors like UDP-glucose and the sulfur donor PAPS.
Whole-Cell Catalysis and Directed Enzyme Engineering for Improved Activity
To optimize biosynthetic pathways in heterologous hosts, efforts often focus on improving the efficiency of individual enzymatic steps. Whole-cell catalysis and directed enzyme engineering are two key strategies to achieve this.
Whole-Cell Catalysis leverages intact microbial cells as self-contained biocatalysts. nih.gov This approach is advantageous because it eliminates the need for costly enzyme purification and provides a native cellular environment where necessary cofactors, such as NADPH and ATP, are continuously regenerated by the cell's metabolism. nih.govnih.govmdpi.com In the context of this compound biosynthesis, whole-cell systems could be designed to perform specific transformations. For example, an E. coli strain could be engineered to express a single enzyme, like a CYP79, to convert a supplemented amino acid into its corresponding aldoxime. This approach has been successfully used for various transformations, including the asymmetric reduction of ketones and the oxidation of sulfides. nih.gov The whole-cell system can sometimes exhibit superior performance, allowing for higher substrate loads and the combination of multiple reaction steps into a one-pot cascade. nih.govrsc.org
Directed Enzyme Engineering aims to improve the intrinsic properties of enzymes, such as their catalytic activity, stability, or substrate specificity, through protein engineering. mdpi.comtudelft.nl Natural enzymes are often not optimal for industrial or biotechnological applications. mdpi.com Directed evolution mimics the process of natural selection in the laboratory by generating large libraries of enzyme variants and screening for those with desired improvements. tudelft.nlbiorxiv.org This allows for the enhancement of enzymes without detailed knowledge of their structure-function relationships.
Random and Site-Directed Mutagenesis Strategies
Two primary methodologies are used to generate the genetic diversity required for directed enzyme engineering: random mutagenesis and site-directed mutagenesis. researchgate.net
Random Mutagenesis introduces mutations across the entire length of a gene. Error-prone PCR (epPCR) is a common technique that uses DNA polymerases with reduced fidelity to introduce random point mutations. tudelft.nl Another method, gene shuffling, mimics sexual recombination by fragmenting and reassembling related genes to create novel combinations of mutations. tudelft.nl These libraries of mutated genes are then expressed in a host system, and high-throughput screening is used to identify enzyme variants with improved properties. This approach has been successfully used to enhance the stability of enzymes in organic solvents and improve catalytic efficiency. tudelft.nl
Design and Optimization of Synthetic Inducible Regulatory Systems in Microbial Hosts
These systems are often designed in a modular fashion, consisting of three main components: nih.govacs.org
The Induction Module: This component senses an external chemical inducer (e.g., cumate) and activates the system.
The Target Expression Module: This contains the promoter that drives the expression of the biosynthetic genes of interest.
The Repressor Expression Module: This module produces a repressor protein that keeps the target promoter turned off in the absence of the inducer, preventing leaky expression.
By individually optimizing each module, researchers can build high-performance regulatory systems with a large dynamic range and low background expression. nih.govacs.org This allows for a two-stage production strategy: cells are first grown to a high density without the metabolic load of the synthetic pathway (switch "off"), and then the pathway is induced to switch metabolism towards chemical synthesis (switch "on"). biorxiv.orgbiorxiv.org
A key goal is to minimize the cost of induction, as common inducers can be expensive, limiting industrial scalability. biorxiv.org One advanced strategy involves engineering irreversible metabolic switches by integrating positive feedback loops into the regulatory circuit. biorxiv.orgbiorxiv.org Such a system would require only a temporary pulse of an inducer to permanently switch the cell into a production state, drastically reducing the amount of inducer needed. biorxiv.org These sophisticated control systems are essential tools for optimizing the production of compounds derived from pathways involving intermediates like this compound in microbial factories.
CRISPR-Cas9-Mediated Genome Editing for Precision Modulation of Metabolic Pathways
The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing, enabling targeted modifications to an organism's DNA. mdpi.com This technology has been widely applied in plants to investigate and engineer the biosynthetic pathways of secondary metabolites, including glucosinolates. nih.govresearchgate.net By creating targeted mutations, such as gene knockouts, CRISPR-Cas9 allows for the precise redirection of metabolic flux to enhance the accumulation of desirable compounds.
A prime example of this approach is the modification of the aliphatic glucosinolate pathway in Brassica species. researchgate.net The enzyme ALKENYL HYDROXALKYL PRODUCING 2 (AOP2) catalyzes the conversion of glucoraphanin (a 4-methylsulfinylbutyl glucosinolate) to gluconapin. researchgate.net To increase the content of the valuable anti-cancer compound glucoraphanin, researchers have used CRISPR-Cas9 to knock out the AOP2 gene. In Chinese kale, editing the three copies of the BoaAOP2 gene successfully altered the metabolic flux, leading to a significant increase in glucoraphanin content and a corresponding decrease in gluconapin. researchgate.netdntb.gov.ua
Similarly, CRISPR-Cas9 has been used to knock out MYB28, a master regulatory gene of aliphatic glucosinolate biosynthesis in Brassica oleracea. eurekalert.org Field trials of these edited plants confirmed that the knockout resulted in a downregulation of biosynthesis genes and a reduction in the accumulation of glucosinolates in leaves and florets. eurekalert.org This demonstrates the potential of CRISPR-Cas9 not only to increase specific compounds but also to reduce or eliminate undesirable ones.
This technology offers a powerful method for crop improvement without introducing foreign genes. nih.gov By precisely editing key biosynthetic or regulatory genes, it is possible to develop new crop varieties with custom-tailored glucosinolate profiles to meet specific nutritional or agricultural demands. nih.gov
Table 2: Examples of CRISPR-Cas9 Genome Editing in Glucosinolate Pathways
| Host Organism | Target Gene | Gene Function | Effect of Editing | Reference |
|---|---|---|---|---|
| Chinese Kale (Brassica oleracea var. alboglabra) | BoaAOP2 | Catalyzes the conversion of glucoraphanin to gluconapin. | Knockout significantly increased glucoraphanin content and decreased gluconapin content. | researchgate.netdntb.gov.ua |
| Broccoli (Brassica oleracea) | MYB28 | Master transcriptional regulator of aliphatic glucosinolate biosynthesis. | Knockout reduced the accumulation of glucosinolates in leaves and florets in field-grown plants. | eurekalert.org |
| Arabidopsis thaliana | HOS1 | E3 ubiquitin ligase, negative regulator of cold signaling. | Knockout mutants showed a significant reduction in total glucosinolate content, suggesting a role for HOS1 in regulating the pathway. | mdpi.com |
Q & A
Q. What are the established synthesis protocols for 4-Methylthiobutylthiohydroximate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves thiohydroxamic acid precursors reacting with methylthiol-containing alkylating agents under controlled pH (8–9) and temperature (40–60°C). Catalysts like tetrabutylammonium bromide may enhance yield . Optimization requires DOE (Design of Experiments) to assess variables (e.g., solvent polarity, stoichiometry). Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Structural elucidation employs:
- 1H/13C NMR : Key signals include δ 2.5–3.0 ppm (SCH3 protons) and δ 160–170 ppm (thiocarbonyl carbons) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 208.3 confirms molecular weight .
- X-ray Crystallography : Resolves stereochemistry; requires high-purity crystals grown in ethanol/water .
Advanced Research Questions
Q. How does this compound’s reactivity vary under oxidative or thermal stress?
Methodological Answer: Reactivity is tested via:
- Thermogravimetric Analysis (TGA) : Degradation onset >150°C indicates thermal stability.
- Oxidative Stability Assays : Exposure to H2O2 or UV light, with degradation products analyzed via GC-MS. Competing pathways (e.g., sulfoxide formation) are modeled using DFT calculations .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) screens against enzymes like glutathione reductase. MD simulations (GROMACS) assess binding stability, while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can conflicting data on the compound’s solubility and stability be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent Choice : Use standardized solvents (DMSO for stock solutions, PBS for assays).
- Analytical Calibration : Validate HPLC/UV-Vis methods with reference standards from PubChem or CAS .
- Inter-lab Reproducibility : Collaborative studies using SOPs mitigate variability .
Q. What methodologies identify the compound’s role in plant defense mechanisms or antimicrobial activity?
Methodological Answer:
- In Vitro Bioassays : Disk diffusion tests against E. coli or S. aureus (MIC determination).
- Gene Expression Profiling : RT-qPCR to quantify defense-related genes (e.g., PR-1) in treated plant models .
- Metabolomics : LC-HRMS tracks secondary metabolites induced by the compound .
Methodological Frameworks
Q. What integrated workflows combine synthesis, characterization, and bioactivity testing?
Methodological Answer: A tiered approach includes:
- Synthesis : Optimized via response surface methodology.
- Characterization : Multi-technique validation (NMR, XRD, HRMS).
- Bioactivity Screening : High-throughput assays paired with cheminformatics (e.g., KNIME pipelines) .
Data Validation and Reproducibility
Q. How are spectral and bioassay datasets validated for peer-reviewed publication?
Methodological Answer:
- Spectral Data : Cross-check with PubChem’s reference spectra (CID: [insert]) or CAS entries .
- Statistical Rigor : Report mean ± SD (n≥3) and use ANOVA for significance testing.
- Raw Data Deposition : Upload to repositories like Zenodo or ChEMBL for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
